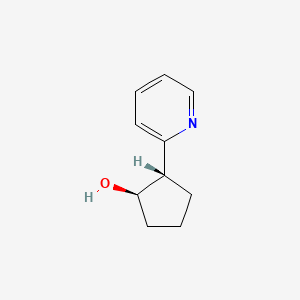

(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol

Description

Properties

CAS No. |

1820579-67-6; 94929-82-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 |

IUPAC Name |

(1R,2S)-2-pyridin-2-ylcyclopentan-1-ol |

InChI |

InChI=1S/C10H13NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,10,12H,3-4,6H2/t8-,10+/m0/s1 |

InChI Key |

GRSUKJPGLIHJRZ-WCBMZHEXSA-N |

SMILES |

C1CC(C(C1)O)C2=CC=CC=N2 |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and 2-bromopyridine.

Grignard Reaction: A Grignard reagent is prepared from 2-bromopyridine and magnesium in anhydrous ether. This reagent is then reacted with cyclopentanone to form the intermediate.

Reduction: The intermediate is reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield the desired (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane ring.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: (1R,2S)-2-(pyridin-2-yl)cyclopentanone.

Reduction: (1R,2S)-2-(pyridin-2-yl)cyclopentane.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: As a chiral building block in organic synthesis.

Biology: As a ligand in the study of enzyme-substrate interactions.

Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry: Use in the synthesis of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The pyridine moiety can engage in π-π interactions or hydrogen bonding, while the hydroxyl group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the cyclopentanol backbone but differ in substituent groups, leading to variations in physicochemical properties and applications:

(1R,2S)-2-(3-Fluorophenyl)cyclopentan-1-ol

- Molecular Formula : C₁₁H₁₃FO

- Molecular Weight : 180.22 g/mol

- Substituent : 3-Fluorophenyl

- This compound is explored in medicinal chemistry as a bioisostere for aromatic systems .

2-(Pyrrolidin-2-yl)cyclopentan-1-ol

- Molecular Formula: C₉H₁₇NO

- Molecular Weight : 155.24 g/mol

- Substituent : Pyrrolidin-2-yl (saturated five-membered nitrogen ring)

- Key Features: The pyrrolidine group introduces basicity and hydrogen-bonding capacity, favoring interactions with biological targets.

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

- Molecular Formula: C₉H₁₉NO

- Molecular Weight : 157.25 g/mol

- Substituent: 1-Aminobutan-2-yl

- Key Features : The primary amine group enables salt formation and covalent bonding, making it valuable in agrochemical and polymer synthesis. Its alkyl chain increases hydrophobicity relative to pyridyl derivatives .

(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol

- Molecular Formula: C₁₁H₁₄ClNO

- Molecular Weight : 223.69 g/mol

- Substituent: 2-Chlorophenylamino

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.